Meta-Phenoxy versus Para-Phenoxy benzamide: PARP10 Inhibitory Activity and Selectivity
In the 3- and 4-phenoxybenzamide series, the meta-substituted regioisomer 3-(4-carbamoylphenoxy)benzamide exhibited distinct PARP10 selectivity compared to the para-substituted 4-(4-cyanophenoxy)benzamide (PARP10-IN-2). The 4-cyano congener inhibited human PARP10 with an IC₅₀ of 3.64 µM, while the 3-carbamoyl analog showed a different selectivity profile, notably sparing PARP1 while still inhibiting PARP2 . Although data for the 3-(4-cyanophenoxy) variant with an N-tolyl group have not been published, class-level inference from this head-to-head meta/para comparison indicates that the meta-phenoxy scaffold supports alternative target engagement profiles relative to the para-substituted compounds, a property that is critical when researchers require PARP10 inhibition without the broad PARP1/2 suppression typical of clinical PARP inhibitors.
| Evidence Dimension | PARP10 inhibition IC₅₀ and selectivity window versus PARP1/PARP2 |
|---|---|
| Target Compound Data | No direct experimental data available for 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide on PARP10. |
| Comparator Or Baseline | 4-(4-Cyanophenoxy)benzamide (PARP10 IC₅₀ = 3.64 µM) vs. 3-(4-carbamoylphenoxy)benzamide; both compounds inhibited PARP2 but not PARP1. |
| Quantified Difference | IC₅₀ of 3.64 µM for the para-cyano derivative; meta-carbamoyl derivative showed qualitatively different PARP selectivity. |
| Conditions | In vitro enzyme inhibition assay using recombinant human PARP10, PARP1, and PARP2; cell permeability confirmed in HeLa cells . |
Why This Matters
The meta-phenoxy scaffold provides a distinct PARP selectivity fingerprint, which is essential for experiments where PARP1-inert chemical probes are needed—researchers should not assume that any phenoxybenzamide will yield the same isoform selectivity.
- [1] Korn P, et al. Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemistryOpen. 2021;10(10):939-948. doi:10.1002/open.202100087 View Source
